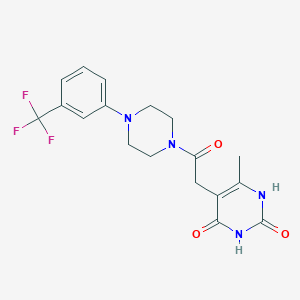

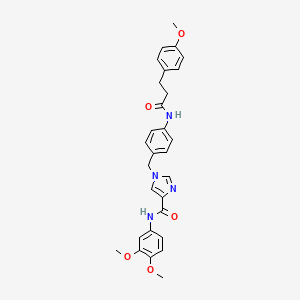

![molecular formula C23H21N5O2S B2379493 2-isobutyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one CAS No. 958964-76-6](/img/structure/B2379493.png)

2-isobutyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-isobutyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one” is a complex organic molecule. It contains several functional groups and rings, including a pyrido[1,2-a]pyrimidin-2-yl group, an imidazo[1,2-c]quinazolin-3(2H)-one group, and a thioether linkage .

Synthesis Analysis

The synthesis of similar compounds, such as imidazo[1,2-a]pyridines, has been well studied due to their importance as bioactive scaffolds . The synthetic pathways often involve transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and the functional groups present. It contains a pyrido[1,2-a]pyrimidin-2-yl group, an imidazo[1,2-c]quinazolin-3(2H)-one group, and a thioether linkage .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The imidazo and pyrido groups, in particular, are known to participate in various types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple heterocyclic rings and a thioether linkage could influence its solubility, stability, and reactivity .Applications De Recherche Scientifique

Synthesis and Biological Activities

- A study by El-Gazzar et al. (2009) detailed the synthesis of azolopyrimidoquinolines and pyrimidoquinazolines, evaluating their anti-oxidant, anti-inflammatory, and analgesic activities. The synthesized compounds showed significant inhibitory anti-oxidant activity and protective effects against DNA damage induced by bleomycin. Some compounds also exhibited potent anti-inflammatory activity in a carrageenan-induced paw edema test in rats (El-Gazzar et al., 2009).

Chemical Synthesis Techniques

- Research by Kienzle et al. (1983) described the synthesis of tetrahydroimidazo[2,1-b]quinazolin-2,5-diones and their thiophene analogs. This work contributes to the broader field of heterocyclic chemistry, showcasing methodologies for creating complex molecules with potential therapeutic applications (Kienzle et al., 1983).

Antimicrobial and Antiproliferative Agents

- Kaneko et al. (2020) synthesized [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives, assessing their antiproliferative effects against various cancer cell lines. The study highlighted the compounds' superior effectiveness compared to established agents, indicating their potential as anticancer agents (Kaneko et al., 2020).

Catalysts in Organic Synthesis

- Mouradzadegun et al. (2015) reported on the use of sulfamic acid-functionalized hydroxyapatite-encapsulated γ-Fe2O3 nanoparticles as a magnetically recoverable catalyst for synthesizing N-fused imidazole-quinoline conjugates under solvent-free conditions. This innovative approach to catalysis demonstrates a move towards more sustainable and efficient synthetic strategies (Mouradzadegun et al., 2015).

Heterocyclic Synthesis

- Martins et al. (2009) reviewed solvent-free methods for synthesizing various heterocycles, including quinazolines and quinazolinones. These methods offer environmentally friendly alternatives to traditional solvent-based reactions, highlighting the importance of green chemistry in the development of new pharmaceuticals (Martins et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

2-(2-methylpropyl)-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2S/c1-14(2)11-18-22(30)28-21(25-18)16-7-3-4-8-17(16)26-23(28)31-13-15-12-20(29)27-10-6-5-9-19(27)24-15/h3-10,12,14,18H,11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSMJMFOOYDFBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=CC=CC5=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-isobutyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2379415.png)

![N-[[2-[2-(benzoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]benzamide](/img/structure/B2379417.png)

![4-[2-(Trifluoromethyl)phenyl]oxan-4-amine](/img/structure/B2379420.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide](/img/structure/B2379421.png)

![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2379425.png)

![N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2379426.png)

![2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2379427.png)

![Tert-butyl N-[2-[4-[[(2-chloroacetyl)amino]methyl]phenyl]ethyl]carbamate](/img/structure/B2379430.png)